

Technical Support Center: Synthesis of (2-P-Tolyl-oxazol-4-YL)-methanol

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Compound of Interest

Compound Name: (2-P-Tolyl-oxazol-4-YL)-methanol

Cat. No.: B1643947

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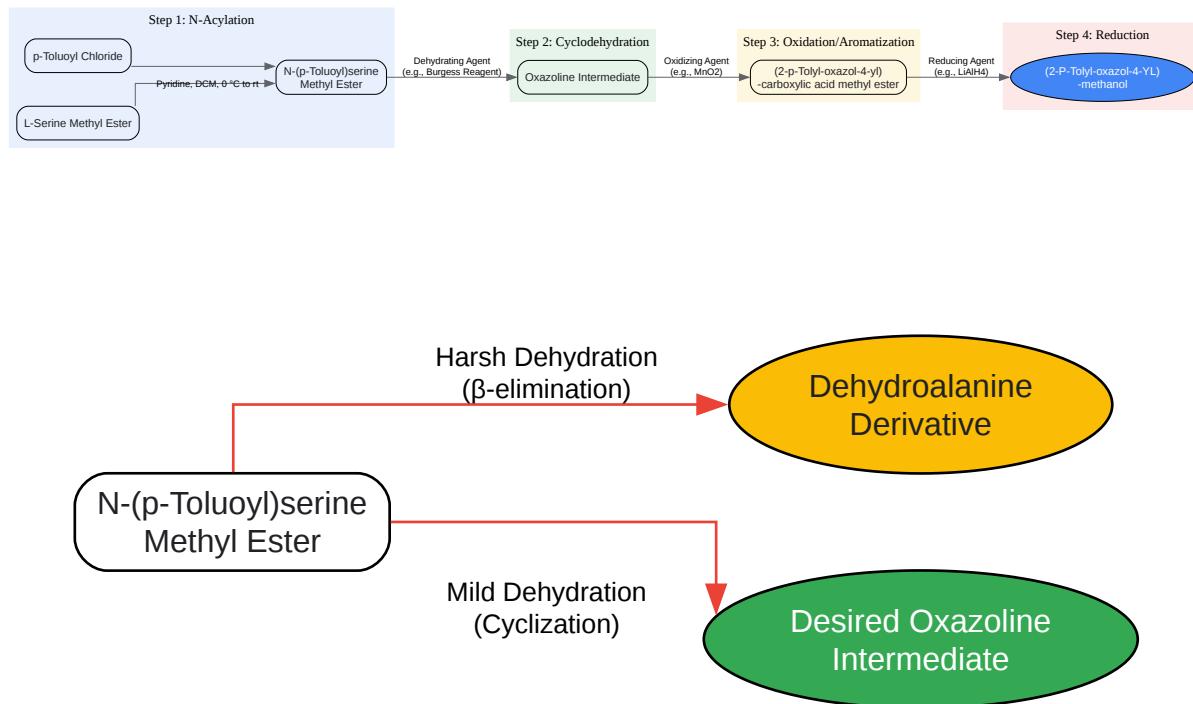
Welcome to the technical support center for the synthesis of **(2-P-Tolyl-oxazol-4-YL)-methanol**. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and answer frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of **(2-P-Tolyl-oxazol-4-YL)-methanol**, a substituted oxazole, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic route commences with the amino acid L-serine, which provides the chiral backbone for the 4-hydroxymethyl-oxazole core. The key transformations involve the N-acylation of serine with a p-tolyl moiety, followed by a cyclodehydration reaction to form the oxazole ring. This guide will focus on a plausible and robust synthetic pathway, highlighting potential pitfalls and offering solutions.

Proposed Synthetic Pathway

A reliable method for the synthesis of **(2-P-Tolyl-oxazol-4-YL)-methanol** involves a modified Robinson-Gabriel approach starting from L-serine methyl ester. This pathway is chosen for its use of readily available starting materials and its adaptability.



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